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Copper selenide (Cu2Se)

Thermoelectrics Phonon transport Chalcogenides

Copper(I) selenide (Cu₂Se, CAS 20405-64-5) is a p-type semiconductor belonging to the copper chalcogenide family. It is distinguished by a superionic phase transition at ~410 K, where Cu⁺ ions become liquid-like within a rigid Se sublattice, yielding an intrinsically low thermal conductivity (810 mAh·g⁻¹ in engineered composites) supports its growing role in battery anode research.

Molecular Formula Cu2Se
Molecular Weight 206.06 g/mol
CAS No. 20405-64-5
Cat. No. B1587940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCopper selenide (Cu2Se)
CAS20405-64-5
Molecular FormulaCu2Se
Molecular Weight206.06 g/mol
Structural Identifiers
SMILES[Cu].[Cu].[Se]
InChIInChI=1S/2Cu.Se
InChIKeyKTLOQXXVQYUCJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Copper(I) Selenide (Cu₂Se) Procurement Guide: Thermoelectric, Energy Storage & Optoelectronic Material Specifications


Copper(I) selenide (Cu₂Se, CAS 20405-64-5) is a p-type semiconductor belonging to the copper chalcogenide family. It is distinguished by a superionic phase transition at ~410 K, where Cu⁺ ions become liquid-like within a rigid Se sublattice, yielding an intrinsically low thermal conductivity (<0.5 W·m⁻¹·K⁻¹) and a thermoelectric figure of merit ZT routinely exceeding 1.5 at 1000 K in bulk forms [1]. Its theoretical band gap (0.8–1.3 eV) makes it a candidate absorber in thin-film photovoltaics, while its high Li-ion storage capacity (theoretical ~376 mAh·g⁻¹, achieved >810 mAh·g⁻¹ in engineered composites) supports its growing role in battery anode research [2]. Commercial suppliers such as Thermo Scientific Chemicals offer Cu₂Se at 99.5% purity (metals basis), typically as black-to-blue pieces with a density of 6.84 g·mL⁻¹ .

Why Generic Copper Selenide Substitution Fails: Cu₂Se vs. Cu₂S, Ag₂Se, SnSe and Other In-Class Candidates


Despite sharing the “phonon-liquid electron-crystal” (PLEC) concept, copper chalcogenides exhibit stark differences in lattice thermal conductivity, phase transition temperature, and electronic band structure that directly impact device-level performance. Cu₂Se delivers a lattice thermal conductivity (κₗ) of 1.93 W·m⁻¹·K⁻¹ at room temperature [1], roughly 40% lower than its sulfide analog Cu₂S (3.25 W·m⁻¹·K⁻¹), owing to the heavier Se atom and stronger anharmonicity in the Se sublattice. The superionic transition temperature of Cu₂Se (414 K) is well below that of Ag₂Se (407 K), but Ag₂Se is n-type and more expensive, limiting its use in p-type module legs [2]. SnSe, while achieving ZT ~2.8, is anisotropic and mechanically brittle, complicating device integration, whereas Cu₂Se maintains isotropic cubic symmetry above 400 K, allowing more uniform thermal expansion and simpler module assembly [3]. These material-intrinsic parameters preclude direct substitution of Cu₂Se by Cu₂S or Ag₂Se in prototype thermoelectric generators or Li-ion anodes without a significant redesign of the cell architecture or thermal management system.

Quantitative Differentiation Evidence for Cu₂Se: Head-to-Head Thermoelectric, Ionic, and Electrochemical Performance Benchmarks


Cu₂Se Delivers 40% Lower Lattice Thermal Conductivity Than Cu₂S at Room Temperature

First-principles phonon transport calculations show that monolayer Cu₂Se possesses a lattice thermal conductivity (κₗ) of 1.93 W·m⁻¹·K⁻¹, significantly lower than Cu₂S (3.25 W·m⁻¹·K⁻¹) [1]. The reduction is attributed to a smaller Debye temperature, stronger anharmonicity, and an ultra-narrow phonon band gap (0.08 THz) in Cu₂Se, which collectively suppress heat-carrying acoustic phonons. This intrinsic advantage persists in bulk polycrystalline Cu₂Se, where total κ values of 0.4–0.8 W·m⁻¹·K⁻¹ are routinely reported at 1000 K.

Thermoelectrics Phonon transport Chalcogenides

Cu₂Se Achieves ZT ~1.5–2.3 at 800–1000 K, Outperforming Bi₂Te₃ and Rivaling SnSe

The baseline ZT of pristine bulk Cu₂Se reaches ~1.5 at 1000 K [1], and optimized compositions incorporating Na₂CO₃ additives attain a peak ZT of 2.3 at 804 K [2]. By contrast, the commercial benchmark Bi₂Te₃ exhibits a maximum ZT of ~1.0 at 400 K and falls below 0.3 above 500 K [3]. SnSe single crystals achieve ZT ~2.8 at 773 K along the b-axis, but their performance degrades significantly in polycrystalline form, whereas Cu₂Se maintains ZT ≥ 1.5 across multiple synthesis routes (melt-quenching, SPS, hot-pressing).

Thermoelectric figure of merit High-temperature TE Power generation

Cu₂Se Exhibits a Superionic Phase Transition at 414 K with Ionic Conductivity Reaching ~2 S·cm⁻¹ at 600 K — a Unique PLEC Benchmark

Stoichiometric Cu₂Se undergoes a first-order phase transition from monoclinic α-Cu₂Se to cubic β-Cu₂Se at 414 K, entering a superionic state [1]. Neutron scattering measurements confirm an ionic conductivity of ~2 S·cm⁻¹ at 600 K, approaching values typical of molten salts [2]. In comparison, Ag₂Se exhibits a superionic transition at 407 K, but its ionic conductivity is lower (~1 S·cm⁻¹) and its cation mobility is partially hindered by the heavier Ag⁺ ion. Cu₂S, while also a PLEC material, transitions at a higher temperature (~380 K), and its ionic conductivity is typically 30–50% lower due to stronger Cu–S bonding.

Superionic conductor Phase transition Ion transport

Engineered Cu₂Se@C Anodes Deliver a Reversible Li-Ion Capacity of 810.3 mAh·g⁻¹ — 2.2× the Theoretical Capacity of Stoichiometric Cu₂Se

Cu₂Se stores lithium via a combined insertion-conversion mechanism yielding a theoretical capacity of 376 mAh·g⁻¹. An interface-engineered Cu₂Se@C composite achieves an ultrahigh reversible specific capacity of 810.3 mAh·g⁻¹ at 0.1 A·g⁻¹, with 83% capacity retention after 1,500 cycles at 5 A·g⁻¹ [1]. By comparison, a state-of-the-art graphite anode delivers 372 mAh·g⁻¹ theoretically, while pristine Cu₂Se thin-film anodes typically retain 345–432 mAh·g⁻¹ after 100 cycles [2]. The Cu-Se-C interfacial bonding effectively buffers volume expansion during lithiation and enhances electronic percolation, enabling this performance leap.

Lithium-ion battery Anode material Conversion reaction

Cu₂Se Demonstrates a Tunable Optical Band Gap (0.86–1.33 eV) Ideal for Single-Junction and Tandem Photovoltaic Absorbers

GW-BSE calculations for layered Cu₂Se yield an optical gap of 0.86 eV, whereas monolayer λ-Cu₂Se and ζ-Cu₂Se exhibit band gaps of 1.33 eV and 1.23 eV, respectively [1]. Experimental thin-film measurements report indirect band gaps of 1.1–1.27 eV and direct gaps of 2.0–2.3 eV [2]. This places stoichiometric Cu₂Se closer to the Shockley-Queisser optimal band gap (~1.1–1.4 eV) for single-junction solar cells than the commonly used CIGS (1.0–1.2 eV) or CdTe (1.45 eV) absorbers. Furthermore, the band gap can be compositionally tuned via Cu-deficiency (Cu₂₋ₓSe), offering an additional degree of freedom for tandem cell optimization.

Photovoltaics Optical band gap Thin film

Melt-Route Cu₂Se with Na₂CO₃ Additives Achieves a Power Factor of 12.6 µW·cm⁻¹·K⁻² — 43% Higher Than Unmodified Cu₂Se

Incorporating Na₂CO₃ into the melt-route synthesis of Cu₂Se boosts the power factor (PF = S²σ) from 8.8 µW·cm⁻¹·K⁻² (standard Cu₂Se) to 12.6 µW·cm⁻¹·K⁻², a 43% improvement [1]. This is accompanied by a simultaneous 34% reduction in total thermal conductivity, attributed to Na and O doping-induced defect scattering of phonons. The resulting ZT of 2.3 at 804 K surpasses that of most unary-doped Cu₂Se variants (e.g., Y₂O₃-dispersed Cu₂Se achieves ZT 1.81 at 923 K [2]) and is competitive with the best n-type PbSe materials (ZT ~1.8). The melt-route method is industrially scalable and avoids the high-cost SPS equipment often required for other high-ZT Cu₂Se formulations.

Power factor enhancement Doping strategy Melt processing

Optimal Application Scenarios for Cu₂Se Based on Quantitative Performance Differentiation


High-Temperature p-Type Thermoelectric Leg for Waste-Heat Recovery (700–1000 K)

Cu₂Se’s intrinsic ZT of 1.5 at 1000 K, further enhanced to 2.3 via Na₂CO₃ doping [1], makes it the p-type material of choice for thermoelectric generators harvesting industrial waste heat in the 700–1000 K range. Its isotropic cubic β-phase ensures uniform thermal expansion and simplifies module assembly compared to anisotropic SnSe. Procurement specifications should request phase-pure β-Cu₂Se with carrier concentration in the 10²⁰–10²¹ cm⁻³ range and total κ ≤ 0.6 W·m⁻¹·K⁻¹ at the target hot-side temperature.

Ultra-High Capacity Li-Ion Battery Anode (Cu₂Se@C Composites)

For next-generation Li-ion cells targeting >800 mAh·g⁻¹ at the anode, Cu₂Se@C composites with engineered Cu-Se-C interfacial bonding deliver 810.3 mAh·g⁻¹ at 0.1 A·g⁻¹ and retain 83% capacity after 1,500 deep cycles [2]. This performance far exceeds the theoretical limit of graphite (372 mAh·g⁻¹). Battery manufacturers should specify Cu₂Se@C with a carbon coating thickness of 5–15 nm and a Cu:Se ratio of approximately 2:1 to ensure conversion-reaction reversibility.

Near-IR Absorber Layer for Thin-Film Photovoltaic Cells

Cu₂Se thin films with an indirect band gap of 1.1–1.27 eV [3] are well-suited as absorber layers in single-junction solar cells operating in the near-IR spectrum. The tunable gap (via Cu-deficiency or thickness control) enables tandem configurations with wider-band-gap top cells. Deposition via magnetron sputtering or chemical bath deposition is recommended, targeting a film thickness of 100–500 nm and a Cu:Se atomic ratio of 2.0–2.3 to optimize photoconversion efficiency.

Superionic Solid-State Electrolyte for Intermediate-Temperature Electrochemical Devices

The superionic transition of Cu₂Se at 414 K, with ionic conductivity reaching ~2 S·cm⁻¹ at 600 K [4], positions it as a candidate solid electrolyte for intermediate-temperature (400–700 K) batteries, fuel cells, or memristive devices. Its liquid-like Cu⁺ sublattice facilitates rapid ion transport while the rigid Se framework maintains mechanical integrity. Device designers should operate Cu₂Se-based electrolytes above 414 K and mitigate Cu-ion migration via current-pulsing strategies to prevent dendritic growth.

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